D-2-Aminobutyric acid

Catalog No.
S666280
CAS No.
2623-91-8
M.F
C4H9NO2
M. Wt
103.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-2-Aminobutyric acid

CAS Number

2623-91-8

Product Name

D-2-Aminobutyric acid

IUPAC Name

(2R)-2-aminobutanoic acid

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

InChI

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1

InChI Key

QWCKQJZIFLGMSD-GSVOUGTGSA-N

SMILES

CCC(C(=O)O)N

Solubility

278 mg/mL

Synonyms

D-2-Aminobutyricacid;(R)-2-Aminobutanoicacid;2623-91-8;D-(-)-2-Aminobutyricacid;(2R)-2-aminobutanoicacid;D-alpha-aminobutyricacid;(R)-(-)-2-Aminobutyricacid;D(-)-2-Aminobutyricacid;D-2-Aminobutyrate;D-2-Aminobutanoate;D-a-aminobutyricacid;delta-2-Aminobutyrate;D-2-Aminobuttersaeure;delta-2-Aminobutanoate;(R)-2-Aminobutanoate;2R-amino-butanoicacid;D-2-Aminobutanoicacid;(2R)-2-aminobutanoate;(R)-2-amino-Butanoate;delta-2-Aminobuttersaeure;(r)-2-aminobutyricacid;delta-2-Aminobutyricacid;delta-2-Aminobutanoicacid;(R)-2-amino-Butanoicacid;delta-alpha-aminobutyricacid

Canonical SMILES

CCC(C(=O)[O-])[NH3+]

Isomeric SMILES

CC[C@H](C(=O)[O-])[NH3+]

D-2-Aminobutyric acid is an optically active form of alpha-aminobutyric acid characterized by the molecular formula C4H9NO2C_4H_9NO_2 and a molecular weight of 103.12 g/mol. This compound is classified as an alpha-amino acid, where the amino group is attached to the second carbon of the butyric acid chain. Its structure includes a chiral center, making it significant in various biochemical contexts due to its stereochemistry. D-2-Aminobutyric acid is known for its role in metabolic pathways and has potential applications in pharmaceuticals and biochemistry .

D-2-AB is not a naturally occurring amino acid in humans and its biological function within organisms is not fully understood. However, research suggests it may act as a substrate for D-amino acid oxidase, an enzyme that breaks down D-amino acids [].

Synthesis of Pharmaceutical Compounds

D-2-ABA serves as an important intermediate in the synthesis of various pharmaceutical drugs, including:

  • Antibiotics: D-2-ABA acts as a building block for certain antibiotics, such as avilamycin .
  • Angiotensin-converting enzyme 2 (ACE2) inhibitors: These drugs help regulate blood pressure and are being investigated for their potential in treating heart disease and other cardiovascular conditions .
  • Brain-permeable Polo-like kinase 2 (Plk-2) inhibitors: These are potential cancer therapeutics that target specific cellular processes essential for tumor growth .
  • Matrix metalloproteinase (MMP) inhibitors: D-2-ABA can be incorporated into the structure of MMP inhibitors, which are enzymes involved in tissue breakdown and are implicated in various diseases like arthritis .
  • Antiproliferative agents: D-2-ABA has shown potential in the development of drugs that inhibit cell proliferation, which may be beneficial for treating cancers and other diseases characterized by uncontrolled cell growth .

The unnatural configuration of D-2-ABA allows it to integrate into these pharmaceuticals with unique properties, potentially leading to improved drug efficacy or overcoming limitations associated with naturally occurring L-amino acids.

Development of Novel Materials

D-2-ABA holds promise in the field of material science:

  • Biodegradable polymers: D-2-ABA can be incorporated into the backbone of biodegradable polymers, offering potential applications in drug delivery systems, tissue engineering, and sustainable materials .
Typical of amino acids, including:

  • Transamination: It can undergo transamination reactions, where it exchanges its amino group with alpha-keto acids to form new amino acids.
  • Decarboxylation: Under certain conditions, D-2-Aminobutyric acid may lose its carboxyl group, resulting in the formation of butyric acid.
  • Formation of Peptides: It can react with other amino acids to form peptides through peptide bond formation, which is crucial in protein synthesis.

These reactions highlight its versatility as a building block in biochemical processes.

D-2-Aminobutyric acid exhibits several biological activities:

  • Neurotransmitter Role: It has been studied for its potential role as a neurotransmitter or neuromodulator, influencing synaptic transmission.
  • Metabolic Pathways: It participates in metabolic pathways involving nitrogen metabolism and may affect energy production and amino acid synthesis.
  • Potential Therapeutic Effects: Preliminary studies suggest that D-2-Aminobutyric acid may have neuroprotective effects and could be beneficial in treating neurological disorders .

Several methods exist for synthesizing D-2-Aminobutyric acid:

  • Chemical Resolution Method: This method involves the resolution of racemic mixtures of 2-aminobutyric acid using chiral agents to isolate the D-form .
  • Biocatalytic Synthesis: Recent advancements have introduced biocatalytic methods that utilize enzymes to achieve high yields with enantioselectivity, often without the need for external ammonia .
  • Conventional Organic Synthesis: D-2-Aminobutyric acid can also be synthesized through conventional organic reactions involving starting materials like butyric anhydride and ammonia.

These methods provide diverse approaches for obtaining this compound depending on desired purity and yield.

D-2-Aminobutyric acid has various applications across different fields:

  • Pharmaceuticals: It is explored for use in drug formulations due to its biological activity.
  • Nutritional Supplements: Its potential benefits in enhancing cognitive functions make it a candidate for dietary supplements.
  • Research: It serves as a reagent in biochemical research and studies related to amino acids and proteins.

Interaction studies on D-2-Aminobutyric acid focus on its effects on various biological systems:

  • Receptor Binding Studies: Research indicates that it may interact with specific receptors in the brain, influencing neurotransmission.
  • Metabolic Interactions: Investigations into how it affects metabolic pathways reveal insights into its role as a substrate or product in enzymatic reactions.

These studies are crucial for understanding the compound's potential therapeutic uses and mechanisms of action.

D-2-Aminobutyric acid shares similarities with other amino acids but possesses unique characteristics. Here are some comparable compounds:

Compound NameStructureUnique Features
L-2-Aminobutyric AcidC4H9NO2Enantiomer of D-2-Aminobutyric acid; often more stable
3-Aminobutyric AcidC4H9NO2Amino group at the third carbon; different biological activities
Gamma-Aminobutyric AcidC4H9NO2Known as GABA; major inhibitory neurotransmitter

D-2-Aminobutyric acid's unique stereochemistry allows it to interact differently within biological systems compared to these similar compounds, making it a subject of interest for specific therapeutic applications.

Physical Description

Solid

XLogP3

-2.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

2623-91-8

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Amino fatty acids [FA0110]

Dates

Modify: 2023-08-15

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